5-Benzyl-5-phenylbarbituric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

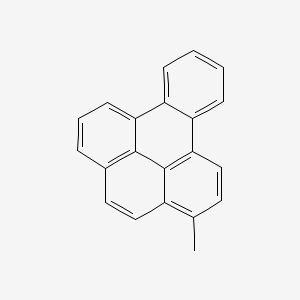

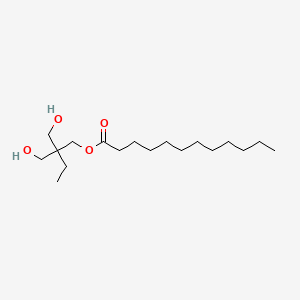

5-ベンジル-5-フェニルバルビツール酸は、分子式がC17H14N2O3のバルビツール酸誘導体です。鎮静作用と催眠作用が知られており、製薬用途において貴重な化合物です。この化合物は、バルビツール酸コアにベンジル基とフェニル基が結合したユニークな構造が特徴です。

2. 製法

合成経路と反応条件: 5-ベンジル-5-フェニルバルビツール酸の合成は通常、強塩基の存在下、ベンジルマロン酸と尿素を縮合させる方法で行われます。反応は還流条件下で行われ、生成物は再結晶により精製されます。

工業的製造方法: 工業的な設定では、5-ベンジル-5-フェニルバルビツール酸の製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、自動反応器と連続フローシステムを使用し、製品の品質と収量の一貫性を確保します。

反応の種類:

酸化: 5-ベンジル-5-フェニルバルビツール酸は酸化反応を受けることがあり、さまざまな酸化誘導体の生成につながります。

還元: この化合物は還元されて、使用される還元剤に応じてさまざまな還元生成物を生成することができます。

置換: 置換反応は、ベンジル基またはフェニル基で起こることがあり、置換誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、通常、穏やかな条件下でハロゲン化剤または求核剤を使用します。

生成される主な生成物:

酸化: 官能基が変化した酸化誘導体。

還元: 水素化状態が変更された還元誘導体。

置換: ベンジル環またはフェニル環に新しい官能基が結合した置換誘導体。

4. 科学研究への応用

5-ベンジル-5-フェニルバルビツール酸は、科学研究において幅広い用途があります。

化学: 有機合成の中間体として、さまざまな化学反応における試薬として使用されます。

生物学: 生物系への影響、特に神経伝達物質受容体との相互作用について研究されています。

医学: 鎮静作用と抗痙攣作用など、潜在的な治療用途について調査されています。

工業: 医薬品製造や他の化学化合物の前駆体として使用されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-phenylbarbituric acid typically involves the condensation of benzylmalonic acid with urea in the presence of a strong base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

Substitution: Substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with modified hydrogenation states.

Substitution: Substituted derivatives with new functional groups attached to the benzyl or phenyl rings.

科学的研究の応用

5-Benzyl-5-phenylbarbituric acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic uses, including its sedative and anticonvulsant properties.

Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

作用機序

5-ベンジル-5-フェニルバルビツール酸の作用機序は、中枢神経系のγ-アミノ酪酸(GABA)受容体との相互作用を伴います。これらの受容体に結合することにより、この化合物はGABAの抑制効果を高め、鎮静作用と催眠作用をもたらします。さらに、塩化物イオンチャネルを調節することで、神経系への抑制作用をさらに促進します。

類似化合物:

フェノバルビタール: 鎮静作用と抗痙攣作用が類似した別のバルビツール酸。

セコバルビタール: 短期鎮静剤と催眠剤として使用されることが知られています。

ペンタバルビタール: 主に麻酔薬と鎮静剤として使用されます。

独自性: 5-ベンジル-5-フェニルバルビツール酸は、その特殊な構造修飾により、他のバルビツール酸とは異なる薬理作用を持つことが特徴です。ベンジル基とフェニル基の両方の存在は、その親油性と受容体結合親和性を高め、研究と治療の両方のコンテキストにおいて貴重な化合物となっています。

類似化合物との比較

Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

Secobarbital: Known for its use as a short-term sedative and hypnotic.

Pentobarbital: Used primarily for its anesthetic and sedative effects.

Uniqueness: 5-Benzyl-5-phenylbarbituric acid is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other barbiturates. The presence of both benzyl and phenyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound in both research and therapeutic contexts.

特性

CAS番号 |

93841-22-6 |

|---|---|

分子式 |

C17H14N2O3 |

分子量 |

294.30 g/mol |

IUPAC名 |

5-benzyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H14N2O3/c20-14-17(13-9-5-2-6-10-13,15(21)19-16(22)18-14)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,19,20,21,22) |

InChIキー |

RIYDTHLUCWFCEN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)

![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)